molecular formula C6H3BrN2O B1620786 3-Bromoisoxazolo[5,4-b]pyridine CAS No. 864872-31-1

3-Bromoisoxazolo[5,4-b]pyridine

Cat. No.: B1620786
CAS No.: 864872-31-1
M. Wt: 199 g/mol
InChI Key: BMMIPTCIKNLMOV-UHFFFAOYSA-N
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Description

3-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C₆H₃BrN₂O It is a derivative of isoxazole and pyridine, characterized by the presence of a bromine atom at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoisoxazolo[5,4-b]pyridine typically involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds. One efficient method reported involves a catalyst-free, one-pot, three-component condensation procedure in ethylene glycol at 80°C . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable synthetic routes are likely employed. These methods would focus on optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Cyclization Reactions: Various electrophiles and nucleophiles can be used to induce cyclization, often under thermal or catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine derivatives.

Mechanism of Action

The mechanism by which 3-Bromoisoxazolo[5,4-b]pyridine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, depending on its specific structure and functional groups. For instance, derivatives of isoxazolo[5,4-b]pyridine have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones .

Comparison with Similar Compounds

3-Bromoisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-[1,2]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMIPTCIKNLMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373133
Record name 3-bromoisoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864872-31-1
Record name 3-bromoisoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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